2,7-Dibromo-9,9'-spirobifluorene

Description

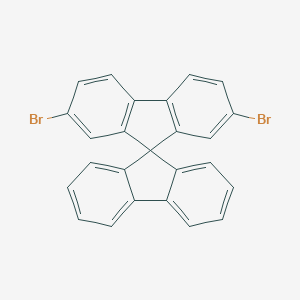

Structure

3D Structure

Properties

IUPAC Name |

2',7'-dibromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJLZKCEPFAKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573926 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171408-84-7 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Spirobifluorene Sbf Core Structure

Introduction to 2,7-Dibromo-9,9'-spirobifluorene (2,7-DiBr-SBF) as a Key Building Block

This compound (2,7-DiBr-SBF) is a pivotal intermediate in the synthesis of a vast array of functional spirobifluorene derivatives. ossila.comsigmaaldrich.com Its structure consists of the spirobifluorene core with two bromine atoms attached to the 2 and 7 positions of one of the fluorene moieties. ossila.com This specific bromination pattern makes it an exceptionally versatile precursor for creating complex molecules with tailored electronic and photophysical properties for advanced material applications. ossila.comchemicalbook.com The presence of the bromine atoms opens up a gateway for a multitude of chemical transformations, allowing for the strategic introduction of various functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 171408-84-7 |

| Molecular Formula | C₂₅H₁₄Br₂ |

| Molecular Weight | 474.19 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 334-336 °C |

| Data sourced from multiple chemical data repositories. sigmaaldrich.comchemicalbook.com |

The substitution pattern of the bromine atoms on the spirobifluorene core is critical. In 2,7-DiBr-SBF, the bromine atoms are located at the para-positions relative to the spiro-center on one of the fluorene units. This specific placement at the 2 and 7 positions is highly strategic for several reasons. It allows for the extension of the π-conjugation system of the molecule through subsequent chemical modifications. This is crucial for tuning the energy levels (HOMO/LUMO) and, consequently, the optoelectronic properties of the resulting materials, which is essential for their performance in devices like OLEDs. ossila.comnih.gov The twisted structure of the spirobifluorene core provides ample space for modifications at these 2,7-positions without inducing excessive steric hindrance. ossila.com

The true value of 2,7-DiBr-SBF as a building block lies in the reactivity of its carbon-bromine bonds. Bromine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. This enables organic chemists to readily attach a wide range of other chemical moieties to the spirobifluorene core. ossila.com Common and powerful reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new aryl, vinyl, alkynyl, or amino groups at the 2 and 7 positions. This chemical versatility allows for the precise engineering of molecules with specific functions, such as hole-transporting, electron-transporting, or light-emitting capabilities. unimi.itrsc.org For instance, attaching electron-donating groups can raise the HOMO level, which is beneficial for hole-transport materials, while attaching electron-withdrawing groups can lower the LUMO level, a desirable trait for electron-transport materials. nih.gov

Research Trajectory and Evolution of Spirobifluorene Derivatives in Advanced Materials

The research into spirobifluorene derivatives for advanced materials has seen a significant and evolving trajectory. Initially, the focus was on leveraging the inherent properties of the spirobifluorene core, such as its high thermal stability and ability to form morphologically stable amorphous films. ossila.com The development of brominated intermediates like 2,7-DiBr-SBF and its isomer 2,2'-Dibromo-9,9'-spirobifluorene was a critical step that unlocked the full potential of this class of compounds. nih.gov

Early research led to the development of the now-famous hole-transport material, Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene), which has become a benchmark in the field of perovskite solar cells. researchgate.netacs.org However, the complex synthesis and high cost of Spiro-OMeTAD have spurred researchers to develop simpler, more cost-effective alternatives. unimi.itresearchgate.net

Recent trends focus on creating novel spirobifluorene-based materials for a variety of roles in electronic devices. This includes the design of new host materials for highly efficient blue OLEDs, where the high triplet energy of the spirobifluorene core is a key advantage. rsc.orgresearchgate.net Researchers are also exploring the use of spirobifluorene derivatives as electron-transporting materials by attaching electron-deficient moieties. rsc.org The evolution of synthetic methodologies, including more efficient one-pot syntheses for related spiro structures, continues to expand the library of accessible spiro-based building blocks. acs.org The overarching goal of current research is to fine-tune the molecular architecture of spirobifluorene derivatives to achieve superior performance, longer operational lifetimes, and lower production costs for next-generation organic electronic devices. unimi.itresearchgate.net

Precursor Synthesis and Initial Approaches

The initial strategies for obtaining this compound have centered on two main approaches: the construction of the spirobifluorene skeleton from a pre-brominated fluorenone precursor and the direct bromination of the parent 9,9'-spirobifluorene molecule. Each of these methods presents its own set of advantages and challenges in terms of regioselectivity and product purification.

Synthesis from 2,7-Dibromo-9-fluorenone and Grignard Reagents

A prevalent and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with 2,7-dibromo-9-fluorenone. This approach builds the spirocyclic structure by forming a new carbon-carbon bond at the C9 position of the fluorenone.

The reaction between 2,7-dibromo-9-fluorenone and the Grignard reagent derived from 2-bromobiphenyl is a key synthetic route. ossila.com In a typical procedure, o-bromohalobenzene is reacted with magnesium in a suitable solvent, such as methyl tetrahydrofuran, to form the corresponding Grignard reagent. This organomagnesium compound is then added to a solution of 2,7-dibromo-9-fluorenone. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the fluorenone, leading to the formation of a tertiary alcohol intermediate. This intermediate is then subjected to an acid-catalyzed intramolecular cyclization to yield the final this compound product.

A specific synthetic protocol involves reacting o-bromohalobenzene with phenylmagnesium bromide at elevated temperatures (70-90 °C) for 10-15 hours. The resulting reaction mixture is then added to a solution of 2,7-dibromofluorenone and refluxed for 2 hours. Subsequent hydrolysis and acid-catalyzed ring closure with a mixture of glacial acetic acid and hydrochloric acid at 75 °C for 4 hours affords the desired product. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Grignard Formation Temperature | 70-90 °C | google.com |

| Grignard Formation Time | 10-15 hours | google.com |

| Reaction with Fluorenone Temperature | Reflux | google.com |

| Reaction with Fluorenone Time | 2 hours | google.com |

| Ring Closure Temperature | 75 °C | google.com |

| Ring Closure Time | 4 hours | google.com |

The yield of this compound from the Grignard-based synthesis has been reported to be as high as 76.2%. google.com Optimization of this reaction can be approached from several angles. The formation of the Grignard reagent is a critical step, and factors such as the quality of the magnesium, the purity of the solvent, and the reaction temperature can significantly impact its formation and subsequent reactivity.

Alternative Bromination Strategies of 9,9'-Spirobifluorene

An alternative approach to the synthesis of this compound is the direct bromination of the parent 9,9'-spirobifluorene. This method avoids the multi-step process of the Grignard-based synthesis but introduces challenges related to regioselectivity and the separation of isomers.

The direct bromination of aromatic compounds is a classic electrophilic aromatic substitution reaction. In the case of 9,9'-spirobifluorene, the reaction with bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can lead to the introduction of bromine atoms onto the fluorenyl rings. The iron(III) chloride acts as a catalyst by polarizing the bromine molecule, making it a more potent electrophile. While FeCl₃ is known to mediate polymerization of 9,9'-spirobifluorene, its role as a catalyst in electrophilic bromination is also established for other aromatic systems. However, controlling the position and number of bromine substitutions on the spirobifluorene core is a significant challenge.

The direct dibromination of 9,9'-spirobifluorene is often described as a "troublesome" reaction. nih.gov The primary difficulty lies in the formation of a mixture of isomers. The electrophilic attack can occur at various positions on the two fluorenyl units, leading to the formation of not only the desired this compound but also other isomers such as 2,2'-dibromo-9,9'-spirobifluorene and polybrominated products.

The separation of these isomers is a significant challenge due to their similar physical properties. biocompare.com Standard purification techniques like recrystallization or column chromatography may not be sufficient to achieve high purity of the desired 2,7-isomer. To circumvent these issues, alternative synthetic routes have been developed for the specific synthesis of pure 2,2'-dibromo-9,9'-spirobifluorene that avoid the problematic direct dibromination step. nih.gov This underscores the difficulties associated with controlling the regioselectivity of the direct bromination of 9,9'-spirobifluorene and the subsequent purification of the desired isomer.

| Synthetic Strategy | Target Isomer | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Grignard Reaction with 2,7-Dibromo-9-fluorenone | This compound | High regioselectivity, good yield | Multi-step process | google.com |

| Direct Bromination of 9,9'-Spirobifluorene | Mixture of isomers (including 2,7- and 2,2'-) | Potentially fewer steps | Poor regioselectivity, difficult isomer separation | nih.gov |

Advanced and Improved Synthetic Routes

Advanced synthetic routes for this compound (2,7-DiBr-SBF) have been developed to improve yield, reduce costs, and enhance safety and purity by avoiding harsh or inefficient reaction steps.

Strategies Avoiding Troublesome Dibromination or Sandmeyer Reactions

Traditional syntheses of brominated spirobifluorenes can involve direct dibromination of the spirobifluorene core, which can lead to issues with selectivity and the formation of multiple isomers, making purification difficult. Similarly, the Sandmeyer reaction, while a classic method for introducing bromine via a diazonium salt intermediate, involves potentially unstable intermediates and hazardous reagents.

An advanced strategy for synthesizing 2,7-DiBr-SBF circumvents these issues by building the brominated spiro-core from a pre-brominated precursor. This method involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent, such as one derived from 2-bromobiphenyl. ossila.comresearchgate.net This approach ensures the bromine atoms are correctly positioned from the start, eliminating the need for a non-selective bromination of the final spirobifluorene structure and avoiding the Sandmeyer reaction pathway entirely. ossila.com

Utilization of Cost-Effective Starting Materials (e.g., o-bromohalobenzene)

To enhance the economic viability of producing spirobifluorene derivatives, methods utilizing inexpensive and readily available starting materials have been developed. One such method employs o-bromohalobenzene as a key precursor for synthesizing brominated 9,9'-spirobifluorene derivatives. google.com This approach is advantageous due to the low price and high availability of starting materials like o-dibromobenzene or o-bromoiodobenzene, which significantly reduces production costs. google.com

In this cost-effective pathway, the synthesis of a bromo-9,9'-spirobifluorene derivative proceeds by reacting an o-bromohalobenzene with phenylmagnesium bromide. google.com This Grignard reaction is a crucial step, followed by a reaction with a bromofluorenone and subsequent acid-catalyzed ring closure to form the final spirobifluorene structure. google.com

The efficiency of the synthesis using o-bromohalobenzene is highly dependent on the careful optimization of reaction parameters. Detailed studies have identified optimal conditions to maximize yield and purity. google.com The key parameters for the reaction between o-bromohalobenzene and phenylmagnesium bromide have been refined to ensure an efficient process. google.com

Table 1: Optimized Reaction Conditions

| Parameter | Range | Optimal Condition |

|---|---|---|

| Molar Ratio (o-bromohalobenzene : Phenylmagnesium Bromide) | 1 : 0.9-1.5 | 1 : 1-1.3 |

| Reaction Temperature | 50-100 °C | 70-90 °C |

| Reaction Time | 8-20 hours | 10-15 hours |

Data sourced from patent CN103333204A. google.com

Synthesis of Key Intermediates for 2,7-DiBr-SBF Derivatives

The synthesis of derivatives of 2,7-DiBr-SBF often requires specifically functionalized intermediates. The isomeric 2,2'-Dibromo-9,9'-spirobifluorene is a vital building block in the field of organic electronics and its synthesis has also been a subject of significant research.

Synthesis of 2,2'-Dibromo-9,9'-spirobifluorene and its Derivatives

Pure 2,2'-Dibromo-9,9'-spirobifluorene is a crucial intermediate for advanced materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov Methods for its synthesis have been developed that explicitly avoid the challenges associated with direct dibromination or Sandmeyer reactions. nih.gov These improved routes provide high-purity material, which is essential for the performance of electronic devices.

One patented method describes a rational synthesis pathway starting from the economical and readily available raw material 2-bromobiphenyl. google.com This process involves a nucleophilic substitution reaction with methyl or diethyl carbonate, followed by a bromination reaction, and finally a ring-closing reaction to yield 2,2'-Dibromo-9,9'-spirobifluorene. google.com This method is reported to be easy to control, with a simple purification process for intermediates and the final product. google.com

Data sourced from patent CN102942444B. google.com

Synthetic Methodologies and Reaction Pathways of 2,7 Dibromo 9,9 Spirobifluorene

Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF)

The synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) from the direct bromination of 9,9'-Spirobifluorene is a standard method involving electrophilic aromatic substitution. This reaction utilizes molecular bromine (Br₂) as the brominating agent, with iron(III) chloride (FeCl₃) acting as a Lewis acid catalyst to enhance the electrophilicity of the bromine. ossila.com

The reaction is typically performed in a chlorinated solvent, such as dichloromethane (CH₂Cl₂). The iron(III) chloride catalyst polarizes the bromine molecule, creating a more potent electrophile that can attack the electron-rich 2, 2', 7, and 7' positions of the spirobifluorene core. These positions are preferentially substituted due to the electronic properties of the fluorene (B118485) rings.

In a representative procedure, anhydrous iron(III) chloride is added to a solution of 9,9'-Spirobifluorene in dichloromethane. A solution of bromine, also in dichloromethane, is then introduced slowly to the mixture. To drive the reaction to completion, the mixture is heated to reflux and maintained at that temperature for several hours. One study specifies a reflux period of six hours to ensure the fourfold bromination occurs.

Upon completion, the reaction is cooled, and the solid product precipitates out of the solution. The crude 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene can then be isolated by filtration and dried. The reported yields for this synthesis vary, with some sources indicating a quantitative yield while others report yields around 64%. ossila.com

The following table summarizes the typical reaction conditions and stoichiometry for the synthesis of TBSBF via this method.

| Component | Role | Molar Ratio (Substrate:Reagent:Catalyst) | Solvent | Temperature | Time | Reported Yield |

|---|---|---|---|---|---|---|

| 9,9'-Spirobifluorene | Substrate | 1 | Dichloromethane | Reflux | 6 hours | 64% - Quantitative ossila.com |

| Bromine (Br₂) | Oxidizing/Brominating Agent | ~4.1 | ||||

| Iron(III) Chloride (FeCl₃) | Catalyst | ~0.05 |

Applications in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), derivatives of 2,7-Dibromo-9,9'-spirobifluorene are extensively utilized as key components, particularly as host materials and hole transporting materials (HTMs). ossila.comnih.gov The inherent properties of the spirobifluorene framework, such as a high triplet energy level due to the break in conjugation at the spiro-center, are essential for developing highly efficient phosphorescent OLEDs (PhOLEDs). ossila.comossila.com

The 9,9'-spirobifluorene (SBF) structure is a preferred scaffold for designing host materials for OLEDs due to its ability to form stable amorphous films and its high triplet energy. ossila.comnih.gov These characteristics are vital for preventing energy back-transfer from the phosphorescent guest emitter to the host, thereby maximizing device efficiency. core.ac.uk Derivatives of this compound are functionalized to create bipolar host materials, which possess balanced hole and electron transport capabilities, leading to improved charge recombination within the emissive layer.

The molecular architecture of spirobifluorene derivatives plays a direct role in achieving high photoluminescence (PL) and electroluminescent quantum efficiencies. The rigid and orthogonal structure minimizes luminescence quenching that can occur from molecular aggregation. nbinno.com By modifying the 2,7-positions of the spirobifluorene core, researchers can fine-tune the energy levels and charge transport properties of the host material to optimize its performance with specific phosphorescent emitters.

For instance, spiro-type host materials with rigidified skeletons have demonstrated excellent electroluminescence performance. rsc.org A host material, 1-(para-biphenyl)-4-phenyl-SBF, which leverages the synergistic effects of a linear, high-mobility structure with the orthogonal SBF core, has achieved exceptional external quantum efficiencies (EQEs) of 26.0%, 26.1%, and 22.5% for red, green, and blue PhOLEDs, respectively. nih.gov Another study on a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host achieved a peak EQE of 27.1% for yellow OLEDs. rsc.org

| Host Material | Emitter Color | Maximum External Quantum Efficiency (EQEmax) | Reference |

|---|---|---|---|

| 1-(para-biphenyl)-4-phenyl-SBF | Green | 26.1% | nih.gov |

| 1-(para-biphenyl)-4-phenyl-SBF | Red | 26.0% | nih.gov |

| 1-(para-biphenyl)-4-phenyl-SBF | Blue | 22.5% | nih.gov |

| MS-OC / CN-T2T co-host | Yellow | 27.1% | rsc.org |

| QAF-TRZ | Red | 22.6% | rsc.org |

| QAF-TRZ | Green | 21.0% | rsc.org |

| QAF-TRZ | Blue | 19.4% | rsc.org |

Developing stable and efficient host materials for blue PhOLEDs is particularly challenging due to the high triplet energy required to confine the energy of blue phosphors like iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate (FIrpic). core.ac.uk Spirobifluorene derivatives are excellent candidates for this purpose. The spiro-linkage effectively disrupts conjugation, resulting in a high triplet energy level suitable for blue emitters. ossila.com

Research has demonstrated the successful application of spirobifluorene-based hosts in both blue and green PhOLEDs. In one study, a host material named 1-pbp-4-p-SBF was used to fabricate a blue PhOLED that achieved a maximum EQE of 22.5%. nih.gov The same material also performed exceptionally well as a host for green PhOLEDs, reaching an EQEmax of 26.1% with minimal efficiency roll-off. nih.gov Another set of spiro-type host materials, QAF-TRZ and STF-TRZ, were developed for RGB PhOLEDs. The blue device using QAF-TRZ as the host reached an EQE of 19.4%, while the green devices showed maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively. rsc.org

| Host Material | Emitter | Emitter Color | Maximum External Quantum Efficiency (EQEmax) | Reference |

|---|---|---|---|---|

| 1-pbp-4-p-SBF | FIrpic | Blue | 22.5% | nih.gov |

| 1-pbp-4-p-SBF | Ir(ppy)2(acac) | Green | 26.1% | nih.gov |

| QAF-TRZ | FIrpic | Blue | 19.4% | rsc.org |

| STF-TRZ | FIrpic | Blue | - | rsc.org |

| QAF-TRZ | Ir(ppy)2(acac) | Green | 21.0% | rsc.org |

| STF-TRZ | Ir(ppy)2(acac) | Green | 19.0% | rsc.org |

The development of materials suitable for single-layer OLEDs is a significant step towards simplifying device architecture and reducing manufacturing costs. Spirobifluorene derivatives have shown promise in this area. A bipolar host material, 2,7-DiCbz-SBF-4'-POPh2, was designed based on a 2,7,4'-substituted spirobifluorene platform for use in a single-layer green PhOLED. researchgate.net This device, doped with the green phosphor tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), exhibited a very high efficiency with an EQE of 13.2% and a low turn-on voltage of 2.4 V. researchgate.netnih.gov This performance is among the best reported for green single-layer PhOLEDs, highlighting the potential of spirobifluorene-based hosts in simplified device structures. researchgate.net

Hole Transporting Materials (HTMs) are essential components in OLEDs, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. nih.gov Derivatives of this compound are frequently used as precursors to synthesize high-performance HTMs. unimi.itntu.edu.tw The spirobifluorene core provides excellent thermal and morphological stability, with high glass transition temperatures (Tg > 145 °C) and decomposition temperatures (Td up to 506 °C). nih.gov These properties are superior to those of some conventional HTMs, which may suffer from low morphological stability. nih.gov

The synthesis of novel HTMs often begins with the functionalization of the this compound core. unimi.itacs.org For example, arylamine groups, known for their hole-transporting capabilities, can be introduced at the 2 and 7 positions via coupling reactions. nih.gov

A study detailed the design and synthesis of three spirobifluorene-based HTMs by incorporating di-4-tolylamino groups at different positions of the SBF skeleton. nih.gov These materials were then used in red, green, and blue PhOLEDs, demonstrating excellent device performance. The HTM designated as 3,3′,6,6′-TDTA-SBF achieved maximum external quantum efficiencies of 26.1%, 26.4%, and 25.4% for red, green, and blue devices, respectively, with very low efficiency roll-off. nih.gov These results surpassed the performance of devices using the common HTM TAPC. nih.gov The synthesis strategy involves starting from precursors like 2,7-dibromo-9-fluorenone to build the spirobifluorene core, which is then further functionalized. acs.orgacs.org

| HTM | Emitter Color | Maximum External Quantum Efficiency (EQEmax) | Reference |

|---|---|---|---|

| 3,3′,6,6′-TDTA-SBF | Red | 26.1% | nih.gov |

| 3,3′,6,6′-TDTA-SBF | Green | 26.4% | nih.gov |

| 3,3′,6,6′-TDTA-SBF | Blue | 25.4% | nih.gov |

| 3,3′-DDTA-SBF | Green | 25.0% | nih.gov |

| 3,6-DDTA-SBF | Green | 23.2% | nih.gov |

| TAPC (Reference) | Red | 25.1% | nih.gov |

Hole Transporting Materials (HTMs)

Enhancing Hole Transportation and Injection Mechanisms

The spirobifluorene scaffold, often derived from this compound, is integral to designing efficient hole-transporting materials (HTMs). The rigid, three-dimensional structure of the spiro core helps to prevent π–π stacking between molecules. This lack of aggregation is beneficial for charge transport, allowing for efficient hole mobility through the material.

By chemically modifying the 2 and 7 positions of the spirobifluorene core, it is possible to fine-tune the highest occupied molecular orbital (HOMO) energy level of the resulting HTM. A well-matched HOMO level with the anode (like indium tin oxide, ITO) and the emissive layer in an OLED, or the perovskite layer in a solar cell, is critical for efficient hole injection. mdpi.com Reducing the energy barrier for hole injection from the anode to the HTM and from the HTM to the adjacent layer is a key strategy for improving device performance. For instance, fluorene-based HTMs have been designed to have HOMO energy levels closer to that of ITO, thereby reducing the hole injection barrier. mdpi.com

Dopant-Free Polymeric HTMs

In the field of perovskite solar cells, there is a significant research effort to develop dopant-free HTMs to improve the long-term stability of the devices. mdpi.comnih.gov Dopants, which are often hygroscopic, can contribute to the degradation of the moisture-sensitive perovskite layer. unito.it

This compound serves as a key monomer for the synthesis of dopant-free polymeric HTMs. mdpi.com These polymers can be designed to have inherently high hole mobility and conductivity, eliminating the need for additives. For example, a novel homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was synthesized from a derivative of 2,7-dibromofluorenone. mdpi.comnih.gov This polymer exhibited suitable energy level alignment with the perovskite layer and demonstrated high hole mobility, leading to high-performance, air-processed inverted perovskite solar cells without the use of dopants. mdpi.com

Comparison with Spiro-NPB and NPB

Materials derived from this compound are often benchmarked against established HTMs like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and its spirobifluorene analogue, N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine (Spiro-NPB). ossila.comossila.com

The spirobifluorene core in Spiro-NPB and other derivatives provides enhanced thermal and morphological stability compared to the more planar NPB. This leads to devices with longer operational lifetimes. Furthermore, the spiro structure allows for the creation of materials with higher glass transition temperatures, which is crucial for preventing crystallization of the thin films in devices during operation.

In a study of fluorene-based HTMs, a material designated as 2M-DDF demonstrated significantly improved performance over a traditional TPD (a material structurally similar to NPB) based device. The OLED incorporating 2M-DDF as the hole-transport layer achieved a maximum luminance of 21,412 cd/m², approximately five times higher than the TPD-based device (4106 cd/m²). mdpi.com

| Material | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) |

|---|---|---|---|

| 2M-DDF | 4.78 | 3.80 | 21,412 |

| TPD | - | - | 4,106 |

| PVK | 1.10 | 3.4 | 2,288.9 |

| TFB | - | - | 15,211 |

Electron Transport Layers (ETLs)

While the spirobifluorene framework is more commonly associated with hole-transporting materials, its versatility allows for its incorporation into electron-transporting materials as well.

Spirobifluorene Modified Electron Transport Materials

By attaching electron-withdrawing moieties to the 2,7-positions of the spirobifluorene core, materials with excellent electron-transporting properties can be synthesized. rsc.org The spiro core provides a high triplet energy, which is essential for ETLs in phosphorescent OLEDs to prevent exciton quenching at the ETL/emissive layer interface. rsc.orgresearchgate.net

For example, materials like 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9'-spirobi[fluorene] (SBFTrz) have been developed as efficient ETLs. rsc.org The combination of the spirobifluorene core with electron-transporting units like diphenyltriazine results in ETLs that can outperform conventional materials, leading to lower device driving voltages, enhanced quantum efficiencies, and longer device lifetimes. rsc.orgskku.edu

Perovskite Solar Cells (PSCs)

The exceptional properties of materials derived from this compound have made them highly valuable in the development of high-performance perovskite solar cells.

Intermediates for Semiconducting Molecules in PSCs

This compound is a crucial intermediate for the synthesis of various semiconducting molecules used in PSCs, most notably as hole-transporting materials. ossila.com The ability to functionalize the 2 and 7 positions allows for the creation of HTMs with tailored electronic and physical properties to optimize the performance and stability of the solar cell.

The development of novel, dopant-free HTMs from this intermediate is a key area of research aimed at improving the long-term stability of PSCs. mdpi.comnih.gov For instance, the polymer PFTPA, synthesized from a 2,7-dibromofluorenone derivative, enabled the fabrication of dopant-free inverted PSCs with a power conversion efficiency of 16.82%, significantly higher than the 13.8% achieved with the commercial HTM PEDOT:PSS under the same conditions. mdpi.comnih.gov

| HTM | Power Conversion Efficiency (PCE) | Long-term Stability (after 1000h in air) |

|---|---|---|

| PFTPA (dopant-free) | 16.82% | 91% of initial PCE |

| PEDOT:PSS | 13.8% | - |

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | 2,7-Dibromo-9,9'-spirobi[fluorene] |

| Spiro-NPB | N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine |

| NPB | N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine |

| TPD | N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine |

| 2M-DDF | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| SBFTrz | 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9'-spirobi[fluorene] |

| PFTPA | poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |

| PVK | Poly(9-vinylcarbazole) |

| TFB | poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(4,4'-(N-(4-butylphenyl)))] |

Hole Transport Materials for PSCs

This compound is a key intermediate in the synthesis of hole transport materials (HTMs) for perovskite solar cells (PSCs). ossila.com The spirobifluorene core is a foundational component of the widely used HTM, Spiro-OMeTAD. mdpi.com While direct performance data for HTMs derived specifically from this compound is not extensively detailed in the provided search results, the significance of the spirobifluorene framework in achieving high power conversion efficiencies (PCEs) is well-established.

The design of HTMs based on a spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from 2,7-dibromo-9-fluorenone, highlights the utility of this class of compounds. acs.org For instance, derivatives of the SFX core, such as SPX-TPA and SPX-BT, have been developed as dual-functional materials for surface passivation and as hole transporting interfacial layers in PSCs. rsc.org The rigid and three-dimensional structure of the spiro core helps to inhibit intramolecular π–π stacking, which is beneficial for efficient hole extraction from the adjacent perovskite layer. rsc.org

Performance in Organic-Inorganic Solar Cells

The performance of organic-inorganic solar cells, particularly PSCs, is critically dependent on the properties of the HTM. Materials derived from spirobifluorene precursors, including those originating from 2,7-dibromo analogs, have demonstrated significant potential in enhancing device efficiency and stability.

In a study involving cruciform-shaped dual-functional organic materials based on a spiro[fluorene-9,9′-xanthene] (SFX) core, denoted as SPX-TPA and SPX-BT, promising photovoltaic performance was achieved in MAPbI3-based PSCs. rsc.org The device incorporating SPX-TPA as a hole transporting interfacial layer exhibited a power conversion efficiency (PCE) of 20.03%, which was a notable improvement over the control device's PCE of 17.77%. rsc.org The enhanced performance was attributed to well-aligned energy levels, superior hole mobility, and favorable film morphology. rsc.org

| Device | VOC (V) | JSC (mA/cm2) | FF (%) | PCE (%) |

|---|---|---|---|---|

| SPX-TPA | 0.904 | 23.06 | 59.07 | 12.31 |

| SPX-BT | 0.781 | 22.40 | 55.86 | 9.78 |

Sensors and Transistors

The fluorescent properties of spirobifluorene derivatives make them suitable for applications in chemical sensing. Novel spirobifluorene derivatives containing sulfonamide groups have been successfully synthesized from this compound via Sonogashira couplings. These compounds have been shown to act as selective fluorescent "turn-off" sensors for mercury(II) ions in a DMSO/HEPES buffer mixture, with detection limits in the nanomolar range. The sensing mechanism is proposed to be static aggregation-induced quenching. Furthermore, the fluorescence of these sensors can be restored by the addition of EDTA or L-glutathione, demonstrating their potential for reversible sensing and as "turn-on" sensors for L-glutathione.

While specific applications of this compound in transistors are not extensively detailed in the provided results, the broader class of spirobifluorene derivatives is recognized for its potential in organic field-effect transistors (OFETs). acs.org The inherent semiconductor properties of these materials, combined with their high thermal and morphological stability, make them promising candidates for the active channel layer in OFETs. ossila.comacs.org

Conjugated Microporous Organic Polymers (COPs)

This compound is a valuable monomer for the synthesis of Conjugated Microporous Organic Polymers (COPs), also known as Conjugated Microporous Polymers (CMPs). These materials are characterized by their extended π-conjugation and permanent microporosity.

COPs synthesized from spirobifluorene precursors have demonstrated impressively high surface areas and micropore volumes. For instance, COPs synthesized from unsubstituted spirobifluorene through an FeCl3-mediated polymerization process exhibited large surface areas ranging from 940 to 1980 m²/g and high micropore volumes between 0.5 and 0.9 cm³/g. rsc.orgresearchgate.net Similarly, Yamamoto polymerization of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene can yield a polymer with a BET surface area of approximately 2,000 m²/g after thermal treatment. ossila.com These properties are crucial for applications in gas storage and catalysis, where a large surface area facilitates interaction with guest molecules.

| Polymerization Method | Precursor | Surface Area (m²/g) | Micropore Volume (cm³/g) |

|---|---|---|---|

| FeCl₃-mediated | Spirobifluorene | 940–1980 rsc.orgresearchgate.net | 0.5–0.9 rsc.orgresearchgate.net |

| Yamamoto | 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene | ~2000 ossila.com | - |

The extended π-conjugation and porous nature of spirobifluorene-based COPs make them promising candidates for photocatalysis, including hydrogen production from water splitting. A porous network, S-CMP3, synthesized from a spirobifluorene linker, demonstrated high hydrogen evolution rates of 6076 μmol h⁻¹ g⁻¹ under broadband illumination (λ > 295 nm) and 3106 μmol h⁻¹ g⁻¹ under visible light (λ > 420 nm), with an external quantum efficiency of 13.2% at 420 nm. acs.org

In another study, a series of spirobifluorene-based donor-acceptor conjugated polymers (Spso-1 to Spso-6) were synthesized and evaluated for photocatalytic hydrogen production. The polymer Spso-3 exhibited the highest average hydrogen evolution rate of 22.4 mmol g⁻¹ h⁻¹ under visible light irradiation (λ > 420 nm). mdpi.com

| Polymer | Irradiation Conditions | Hydrogen Evolution Rate |

|---|---|---|

| S-CMP3 | Broadband (λ > 295 nm) | 6076 μmol h⁻¹ g⁻¹ acs.orgchemrxiv.org |

| S-CMP3 | Visible light (λ > 420 nm) | 3106 μmol h⁻¹ g⁻¹ acs.orgchemrxiv.org |

| Spso-1 | Visible light (λ > 420 nm) | 12.0 mmol g⁻¹ h⁻¹ mdpi.com |

| Spso-2 | Visible light (λ > 420 nm) | 21.2 mmol g⁻¹ h⁻¹ mdpi.com |

| Spso-3 | Visible light (λ > 420 nm) | 22.4 mmol g⁻¹ h⁻¹ mdpi.com |

| Spso-4 | Visible light (λ > 420 nm) | 18.6 mmol g⁻¹ h⁻¹ mdpi.com |

| Spso-5 | Visible light (λ > 420 nm) | 14.4 mmol g⁻¹ h⁻¹ mdpi.com |

| Spso-6 | Visible light (λ > 420 nm) | 7.5 mmol g⁻¹ h⁻¹ mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Electronic Structure and Energy Band Gaps

DFT calculations are routinely employed to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding a material's charge transport capabilities. For the broader class of spirobifluorene compounds, DFT calculations have been utilized to predict their HOMO-LUMO energy gaps. pku.edu.cn These calculations are vital for designing materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms at the 2 and 7 positions in 2,7-Dibromo-9,9'-spirobifluorene are expected to significantly influence the electronic structure by introducing a combination of inductive and resonance effects, thereby modulating the energy levels and the band gap of the molecule.

Understanding Structure-Property Relationships

The relationship between the molecular structure of spirobifluorene derivatives and their resulting properties is a key area of investigation. The twisted, non-coplanar structure of the 9,9'-spirobifluorene core, a result of the sp³-hybridized central carbon, is known to prevent close molecular packing. ossila.com This feature is critical for creating amorphous thin films with high morphological stability, a desirable trait for the longevity and performance of organic electronic devices. ossila.com DFT calculations can elucidate how the addition of bromine atoms at the 2,7-positions further influences the intermolecular interactions and solid-state packing, thereby affecting the material's bulk properties.

Frontier Molecular Orbital (FMO) Energy Values

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to predicting the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and its ability to donate an electron, while the LUMO energy relates to the electron affinity and its ability to accept an electron. The HOMO-LUMO gap is a critical parameter that influences the optical and electronic properties of the material.

While specific, experimentally validated FMO energy values for this compound are not documented in the available literature, theoretical calculations for related fluorene (B118485) derivatives provide valuable insights. For instance, studies on other 2,7-disubstituted fluorenes demonstrate that the nature of the substituent significantly impacts the FMO energy levels.

Table 1: Representative Frontier Molecular Orbital Energy Values for Related Fluorene Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9,9-Dioctyl-2,7-dibromofluorene | Data not available | Data not available | Data not available |

| 2,7-Dibromo-9-fluorenone | Data not available | Data not available | Data not available |

Note: Specific FMO energy values for the listed compounds derived from experimental or dedicated theoretical studies for direct comparison are not available in the public domain. The table structure is provided for illustrative purposes.

Modeling of Molecular Interactions and Morphology

The spiro linkage in this compound enforces a three-dimensional structure that plays a crucial role in determining the morphology of materials derived from it. This unique geometry helps in controlling the intermolecular interactions, which are fundamental to the material's performance in solid-state devices. ossila.com

Characterization Techniques for Research Studies

Spectroscopic Analysis

Spectroscopic methods are fundamental in the characterization of 2,7-Dibromo-9,9'-spirobifluorene, providing detailed information about its atomic and molecular structure, as well as its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol, specific proton signals were observed, which upon modification to 2,7-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene], showed characteristic shifts confirming the structural changes. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the analysis of a derivative, distinct peaks in the ¹³C NMR spectrum correspond to the unique carbon atoms within the spirobifluorene framework and its substituents. rsc.org For instance, in a study of tert-butylated spirofluorene derivatives, the ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) to identify the carbon skeleton. rsc.org

| Technique | Solvent | Observed Signals (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.60 (d), 7.48 (dd), 7.23 (d), 6.69 (d), 6.33 (dd), 6.22 (d), 5.08 (s) | rsc.org |

| ¹³C NMR | CDCl₃ | 156.93, 155.85, 151.87, 137.47, 131.22, 130.40, 128.97, 122.40, 121.35, 115.32, 111.64, 107.88, 60.64 | rsc.org |

Mass Spectrometry (MS, LC-MS, UPLC-MS)

Mass spectrometry techniques are employed to determine the molecular weight and elemental composition of this compound and its derivatives, confirming their identity and purity.

MS: High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. For example, the HRMS data for a derivative of 2,7-dibromospiro[fluorene-9,9'-xanthene] (B2878167) showed a found value of 519.136 [M]+, which was in close agreement with the calculated value of 519.931 for the molecular formula C₂₅H₁₄Br₂O₃. rsc.org

LC-MS and UPLC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that separate components of a mixture before mass analysis. nih.govnih.gov These methods are crucial for verifying the purity of synthesized this compound and for identifying any byproducts or impurities. ambeed.com UPLC-MS/MS, in particular, offers high sensitivity and accuracy for the detection of various compounds. nih.govnih.gov

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| HRMS | Calculated m/z for C₂₅H₁₄Br₂O₃ | 519.931 | rsc.org |

| Found m/z [M]+ | 519.136 | rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. scispace.com The vibrational spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of bonds such as C-H, C-C, and C-Br. For related tert-butylated spirofluorene derivatives, FTIR spectra have been recorded to identify characteristic vibrational modes. rsc.org

UV-Vis Absorption and Emission Spectroscopy

UV-Vis absorption and emission spectroscopy are key techniques for investigating the electronic properties of this compound, which are critical for its applications in optoelectronic devices.

UV-Vis Absorption: This technique measures the wavelengths of light absorbed by the molecule, providing insights into its electronic transitions. The absorption spectrum is crucial for determining the energy band gap of the material. rsc.org

Emission Spectroscopy: This involves analyzing the light emitted by the compound after it has been excited by absorbing light.

Photoluminescence (PL) and electroluminescence (EL) spectra reveal the color and efficiency of light emission from the material. nycu.edu.tw The spirobifluorene core is known to contribute to high photoluminescence and electroluminescent quantum efficiency, which are desirable properties for organic light-emitting diodes (OLEDs). chemicalbook.com Studies on donor-acceptor substituted spirobifluorenes have shown that their emission color can be tuned from blue to red. nycu.edu.tw The PL spectra of these materials are often measured using a spectrofluorometer. rsc.org

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. researchgate.net A smaller Stokes shift is often indicative of a rigid molecular structure. Analysis of the Stokes shift provides information about the extent of geometric relaxation in the excited state. For fluorinated 9,9'-spirobifluorene derivatives, the photophysical properties, including aspects related to the Stokes shift, can be tuned by the substitution pattern of electron-withdrawing groups. researchgate.net

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum (λ_abs) | ~350 | rsc.org |

| Emission Maximum (λ_em) | ~450 | rsc.org |

Thermal Analysis

The thermal stability of this compound is a critical attribute, making it a valuable building block for organic electronics. The spirobifluorene core is recognized for imparting high thermal and chemical stability to the molecules in which it is incorporated. nycu.edu.twossila.com This inherent stability is crucial for the longevity and performance of devices fabricated using its derivatives.

Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its change in mass as a function of temperature. The spirobifluorene structure is known to enhance thermal stability. nycu.edu.twossila.com Research on derivatives provides strong evidence of this. For example, the spiro-FPA derivative demonstrates exceptional thermochemical stability, with its 5% weight-loss temperature (a common metric for decomposition) reaching up to 450 °C under a nitrogen atmosphere. nycu.edu.tw Similarly, polyimides incorporating the spirobifluorene core exhibit outstanding heat resistance, with 5 wt. % loss temperatures recorded in the range of 508-562 °C. researchgate.net This indicates that this compound is a thermally robust molecule.

Decomposition Temperature (Td) and Glass Transition Temperature (Tg) Measurements

The decomposition temperature (Td) and glass transition temperature (Tg) are crucial parameters for materials used in electronic devices, indicating their operational limits and stability. The spirobifluorene core is a key structural feature that leads to elevated glass transition temperatures. ossila.com This is attributed to the rigid and sterically demanding nature of the spiro-center, which restricts molecular motion.

While specific Td and Tg values for this compound are not explicitly documented in available research, the data from related compounds underscores the general properties of this class of materials.

| Compound/Material | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) (5% weight loss) |

| 2,2′-bis(10-phenylanthracen-9-yl)-9,9′-spirobifluorene (spiro-FPA) | 223 °C nycu.edu.tw | 450 °C nycu.edu.tw |

| Spirobifluorene polyimides | 356-468 °C researchgate.net | 508-562 °C researchgate.net |

These values for related materials suggest that derivatives of this compound are well-suited for applications requiring high-temperature processing and long-term operational stability.

Morphological and Structural Characterization

The three-dimensional structure and solid-state morphology of this compound and its derivatives are key to their application in thin-film devices. The unique spiro-architecture plays a crucial role in dictating these properties.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. The spiro-linkage in 9,9'-spirobifluorene compounds, with two fluorene (B118485) units held in perpendicular planes, tends to prevent close molecular packing. ossila.com This structural feature often leads to the formation of amorphous glassy materials rather than crystalline ones. ossila.com Amorphous films are highly desirable in many organic electronic applications as they can lead to more uniform and stable device performance by avoiding issues related to grain boundaries found in polycrystalline films. While specific XRD powder patterns for this compound are not detailed in the reviewed literature, the general characteristics of spirobifluorene compounds suggest that it is an excellent precursor for creating materials with stable amorphous morphologies.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology of materials at a microscopic level. While specific SEM images of this compound are not available, studies on thin films of its derivatives highlight the desirable film-forming properties imparted by the spirobifluorene core. For example, a derivative of a similar spirobifluorene compound was shown to form high-quality amorphous films with good morphological stability when prepared by vapor deposition. nycu.edu.tw This suggests that materials synthesized from this compound would likely exhibit smooth and uniform surfaces, which is a critical factor for efficient charge transport and light emission in organic light-emitting diodes (OLEDs) and other electronic devices.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. This method is instrumental in determining the crystalline nature, lattice arrangement, and presence of any defects within a material. For complex organic molecules like this compound, HRTEM can provide invaluable insights into the molecular packing and morphology in the solid state, which are crucial for its application in electronic devices.

Elemental Analysis

Elemental analysis is a fundamental characterization technique used to determine the elemental composition of a compound. It is a crucial step in the synthesis and purification of new molecules to confirm their chemical formula. For this compound, elemental analysis, typically through methods like combustion analysis (for Carbon and Hydrogen) and high-resolution mass spectrometry (HRMS), is used to verify the presence and correct ratio of Carbon, Hydrogen, and Bromine atoms.

The theoretical elemental composition of this compound (C₂₅H₁₄Br₂) is a benchmark against which experimental results are compared. For instance, in the synthesis of derivatives of this compound, such as 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol, HRMS is used to confirm the molecular formula of the synthesized compound. The calculated mass-to-charge ratio (m/z) is compared with the experimentally found value to validate the structure.

| Compound | Technique | Calculated Value | Found Value |

|---|---|---|---|

| 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol (C₂₅H₁₄Br₂O₃) | HRMS (m/z) | 519.931 | 519.136 [M]+ |

| 2,7-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] (C₃₃H₃₀Br₂O₃) | HRMS (m/z) | 635.061 | 635.058 [M+H]+ |

Electrochemical Characterization

Cyclic Voltammetry and Energy Band Gap Determination

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of a compound. In the context of organic electronics, CV is crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels govern the charge injection and transport properties of the material and are essential for designing efficient electronic devices. The energy band gap (Eg) of the material can be estimated from the difference between the HOMO and LUMO levels.

For this compound and its derivatives, CV measurements are typically performed in a solution containing a supporting electrolyte. The onset oxidation potential (E_ox) and onset reduction potential (E_red) obtained from the voltammogram are used to calculate the HOMO and LUMO energy levels, respectively, often using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

While a specific cyclic voltammogram for this compound is not readily published, studies on related spirobifluorene derivatives provide insight into its expected electrochemical behavior. For example, the cyclic voltammetry of 2-acetyl- and 2,2'-diacetyl-9,9'-spirobifluorene (B1625165) shows quasi-reversible reduction waves. rsc.org Similarly, a fluorinated 9,9'-spirobifluorene derivative used as a host material in blue fluorescent OLEDs has been characterized by cyclic voltammetry to determine its HOMO and LUMO levels. The introduction of bromo-substituents at the 2 and 7 positions is expected to influence the electronic properties of the spirobifluorene core, primarily by lowering the HOMO and LUMO energy levels due to the electron-withdrawing nature of bromine.

The energy band gap can be calculated from the HOMO and LUMO levels derived from CV data. Theoretical calculations using Density Functional Theory (DFT) can also be employed to predict these energy levels and the resulting band gap.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Fluorinated 9,9'-spirobifluorene derivative | -5.86 | -2.58 | 3.28 |

Future Research Directions and Emerging Trends

Development of Novel Spirobifluorene-Based Materials with Tailored Properties

The functionalization at the 2 and 7 positions of the 9,9'-spirobifluorene core allows for the precise tuning of electronic characteristics. ossila.com This has led to the development of a new generation of spirobifluorene-based materials with properties specifically designed for various applications. The spiro center imparts high thermal and chemical stability, as well as a high glass transition temperature, which are crucial for the longevity and reliability of electronic devices. ossila.com The twisted, non-coplanar structure of the spirobifluorene backbone helps to prevent close molecular packing, leading to the formation of stable amorphous films with good morphological stability. ossila.com

Researchers are actively exploring the synthesis of novel derivatives by introducing different functional groups at the bromine sites. This allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices. escholarship.org For instance, the incorporation of electron-donating or electron-withdrawing moieties can be used to create materials with specific hole-transporting or electron-transporting properties. ossila.com

A significant area of research is the development of host materials for phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). The high triplet energy of the spirobifluorene core is a key advantage, as it enables efficient energy transfer to the phosphorescent or TADF emitters without significant energy loss. ossila.comrsc.org

Exploration of New Application Domains

The unique properties of 2,7-dibromo-9,9'-spirobifluorene derivatives have opened up new avenues for their application in next-generation electronic and optoelectronic devices.

Hole-Transporting Materials in Solar Cells

One of the most promising applications is in the field of perovskite solar cells (PSCs) and organic solar cells (OSCs). Spirobifluorene-based molecules are being developed as efficient hole-transporting materials (HTMs), offering an alternative to the commonly used spiro-OMeTAD. researchgate.net The goal is to develop HTMs with improved performance, stability, and lower production costs. researchgate.net For example, a spiro[fluorene-9,9′-xanthene]-based HTM, X60, synthesized in a two-step route, has shown high power conversion efficiencies (PCEs) of 7.30% in solid-state dye-sensitized solar cells and 19.84% in PSCs. rsc.org Another carbazole-based spiro[fluorene-9,9'-xanthene] (B3069175) derivative, SFXDAnCBZ, has achieved a PCE of 20.87% in PSCs, comparable to the benchmark spiro-OMeTAD. researchgate.net

High-Efficiency Organic Light-Emitting Diodes

In the realm of OLEDs, derivatives of this compound are being utilized to create highly efficient and stable devices. They are particularly promising as host materials in phosphorescent OLEDs (PHOLEDs) and TADF OLEDs.

In PHOLEDs, spirobifluorene-based hosts with high triplet energies enable the fabrication of efficient green and blue light-emitting devices. For instance, green PHOLEDs using a spiro[fluorene-9,9′-xanthene]-based host have demonstrated a maximum external quantum efficiency (EQE) of 24.7%, while red PHOLEDs achieved an impressive EQE of 34.7% with very low efficiency roll-off. rsc.org

For TADF OLEDs, the introduction of this compound as a building block in the design of emitters is also being explored. The spiro structure can help to minimize intermolecular interactions and reduce aggregation-caused quenching, leading to improved device efficiency. rsc.org Asymmetric TADF emitters based on a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor have shown promise, with blue-emitting OLEDs achieving a maximum EQE of 17.8%. researchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is an area where green chemistry principles are increasingly being applied. Traditional multi-step syntheses can be inefficient and generate significant waste. Researchers are therefore focusing on developing more environmentally friendly and cost-effective synthetic routes.

One promising approach is the development of one-pot synthesis methods. For example, a Tf₂O-mediated direct dehydrative coupling of biaryls and fluorenones has been shown to produce spirobifluorenes in good to high yields, avoiding the need for pre-halogenated or organometallic starting materials. rsc.org Another method involves the reaction of o-bromohalobenzene with phenylmagnesium bromide and bromofluorenone, followed by acid-catalyzed ring closure, which offers a simpler process with readily available and inexpensive raw materials. google.com

Furthermore, improvements in the synthesis of specific isomers, such as 2,2'-dibromo-9,9'-spirobifluorene, have been developed to avoid the formation of difficult-to-separate isomeric mixtures that can arise from direct bromination. nih.gov The synthesis of 2,7-dibromo-9-fluorenone, a key precursor, can be achieved with a high yield of 98% by oxidizing 2,7-dibromofluorene (B93635) with CrO₃ in acetic acid. chemicalbook.com

Advanced Computational Design and Prediction

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in the design and prediction of the properties of new this compound-based materials. These theoretical calculations allow researchers to understand and predict the electronic and optical properties of molecules before they are synthesized in the lab, saving significant time and resources.

DFT studies are used to investigate the effects of different functional groups on the HOMO and LUMO energy levels, as well as the charge transport properties of the resulting molecules. chemrxiv.org This allows for the rational design of materials with tailored properties for specific applications, such as hole-transporting materials for perovskite solar cells. escholarship.org For example, computational studies have been used to guide the design of spiro[fluorene-9,9′-xanthene]-based HTMs with enhanced performance and stability. rsc.org

By simulating the electronic structure and excited state properties, researchers can also predict the potential of new molecules as emitters or hosts in OLEDs. This includes predicting their emission colors, quantum yields, and triplet energies, which are crucial parameters for device performance. researchgate.net

Integration into Next-Generation Optoelectronic Devices

The culmination of the research and development efforts in the areas mentioned above is the successful integration of this compound-based materials into a variety of next-generation optoelectronic devices. The unique combination of thermal stability, morphological stability, and tunable electronic properties makes these materials highly attractive for improving device performance and longevity.

Performance in Perovskite Solar Cells

The use of spirobifluorene-based HTMs has led to significant advancements in the efficiency and stability of perovskite solar cells.

| HTM Derivative | Perovskite Type | PCE (%) | Reference |

| X60 | - | 19.84 | rsc.org |

| SFXDAnCBZ | - | 20.87 | researchgate.net |

| mp-SFX-2PA | MAPbI₃ | 16.8 | researchgate.net |

| mp-SFX-2PA | FAPbI₃/MAPbBr₃ | 17.7 | researchgate.net |

Performance in Organic Light-Emitting Diodes

Derivatives of this compound have demonstrated excellent performance as host materials in both PHOLEDs and TADF OLEDs.

PHOLED Performance

| Host Material | Emitter Color | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Reference |

|---|---|---|---|---|---|

| DPNA-SFX | Green | 24.7 | 89.8 | 94.2 | rsc.org |

| DPNA-SFX | Red | 34.7 | 41.1 | 46.4 | rsc.org |

TADF OLED Performance

| Emitter/Host System | Emission Color | Max. EQE (%) | CIE Coordinates | Reference |

|---|---|---|---|---|

| OBA-O based | Blue | 17.8 | (0.17, 0.17) | researchgate.net |

| Spiro-(3)-F (non-doped) | Deep Blue | - | (0.169, 0.122) | researchgate.net |

Q & A

Basic Research Question

- Toxicity Mitigation : DBSBF is highly toxic; use fume hoods, nitrile gloves, and PPE to prevent inhalation or dermal contact .

- Storage : Store in amber vials at –20°C under nitrogen to prevent bromine displacement or oxidation .

- Waste Disposal : Neutralize residues with activated charcoal before incineration to avoid halogenated byproducts .

How do spiro-conjugation and bromine substitution affect DBSBF’s charge transport in organic photovoltaics?

Advanced Research Question

- Spiro-Conjugation : The orthogonal fluorene planes delocalize π-electrons, enhancing ambipolar charge mobility (µe ~10⁻³ cm²/Vs) .

- Bromine’s Role : Bromine withdraws electrons, lowering LUMO levels (-2.9 eV) for better electron injection in inverted solar cell architectures .

- Morphology Control : Blend DBSBF with fullerene derivatives (e.g., PC71BM) and anneal at 150°C to optimize phase separation and PCE (>8%) .

Table 1: Key Properties of DBSBF

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₁₄Br₂ | |

| Melting Point | 334–336°C | |

| HOMO/LUMO | -5.7 eV / -2.9 eV | |

| CO2 Permeability (PMDA–BSBF) | 693 Barrer | |

| PLQY (thin film) | 85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.